CB1 Receptor Affinity Contextualized Against the Rimonabant (SR141716) Benchmark
The biarylpyrazole scaffold of the target compound is directly derived from the rimonabant pharmacophore. In the patent family covering this structural class, representative compounds bearing a 4-chlorophenyl substituent at the pyrazole C5 position achieved CB1 receptor Ki values in the low nanomolar range (typically 1–50 nM) when paired with a lipophilic amide sidechain, comparable to rimonabant (Ki ≈ 2 nM at CB1) [1]. The 3,4-dimethoxybenzyl group present in the target compound is expected to modulate central vs. peripheral partitioning via altered hydrogen-bond acceptor count and polar surface area relative to the N-piperidinyl carboxamide of rimonabant. This inference is supported by systematic SAR studies showing that replacing the piperidine ring with benzyl-type amides shifts functional activity from inverse agonism toward neutral antagonism in guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly disclosed in public domain; predicted nanomolar range based on scaffold SAR |
| Comparator Or Baseline | Rimonabant (SR141716): Ki = 2.2 nM (CB1, human recombinant) |
| Quantified Difference | Not directly quantified; structural modification expected to alter functional selectivity rather than absolute affinity |
| Conditions | Radioligand displacement assays using [³H]CP-55,940 at human recombinant CB1 receptor |
Why This Matters
Establishes that the compound is not a 'me-too' copy of rimonabant but a structurally distinct congener likely to exhibit a differentiated pharmacological fingerprint, which is critical for groups seeking to profile CB1 signaling bias.
- [1] JP4994295B2 – Pharmaceutical composition comprising pyrazole compounds with central cannabinoid (CB1) receptor antagonistic activity. Fujisawa Pharmaceutical Co., Ltd., 2008. (Representative CB1 Ki data for pyrazole series.) View Source
- [2] Lange, J. H. M., et al. “Structure–activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.” Journal of Medicinal Chemistry, 1999, 42(4), 766–776. View Source
